ACE Inhibitory Activity: Structural Determinant of Inactivity Versus Tripeptide LPP
The target compound Leu-Pro-Pro-Leu differs critically from the established ACE-inhibitory tripeptide Leu-Pro-Pro (LPP, IC50 = 9.6 µM) by the addition of a C-terminal leucine residue [1]. This modification is not benign: in the closely related isomeric tetrapeptide Leu-Leu-Pro-Pro (LLPP), the presence of an additional N-terminal leucine and a Pro-Pro C-terminus reduced ACE inhibitory activity to 'very weak' levels in a standardized fluorometric ACE assay using hippuryl-His-Leu as substrate [2]. While direct ACE IC50 data for Leu-Pro-Pro-Leu have not been published, the structure-activity relationship established across multiple proline-rich peptides indicates that terminal leucine additions to the Pro-Pro core substantially diminish ACE affinity. This positions the target compound as a negative control or specificity probe for ACE studies, rather than a direct substitute for LPP in antihypertensive research.
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; predicted low activity based on SAR |
| Comparator Or Baseline | LPP tripeptide: IC50 = 9.6 µM; LLPP tetrapeptide (isomer): 'very weak effect' (qualitative) |
| Quantified Difference | LPP is a potent ACE inhibitor; LLPP is essentially inactive. Target compound's activity is inferred to be closer to LLPP based on C-terminal Leu extension of Pro-Pro core. |
| Conditions | ACE fluorometric assay using hippuryl-His-Leu substrate (Miyoshi et al., 1991) and thermolysin hydrolysate ACE assay (Lee et al., 2005). |
Why This Matters
Procurement of LPP for ACE inhibition studies cannot be substituted with Leu-Pro-Pro-Leu; the C-terminal Leu abolishes the activity, making the target compound a distinct research tool for investigating the structural basis of ACE-peptide recognition.
- [1] Miyoshi S, Ishikawa H, Kaneko T, Fukui F, Tanaka H, Maruyama S. Structures and activity of angiotensin-converting enzyme inhibitors in an α-zein hydrolysate. Agric. Biol. Chem. 1991;55:1313-1318. View Source
- [2] Lee TG, Yeum DM, Kim YS, Yeo SG, Lee YW, Kim JS, Kim IS, Kim SB. Peptide Inhibitor for Angiotensin-Converting Enzyme from Thermolysin Hydrolysate of Manila Clam Proteins. J Korean Fish Soc. 2005. (Reports LLPP tetrapeptide has very weak ACE effect.) View Source
